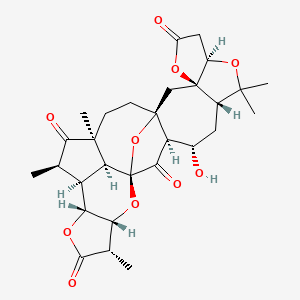
HenridilactoneD
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HenridilactoneD is a highly oxygenated nortriterpenoid compound isolated from the plant Schisandra henryi. This compound is part of a unique family of triterpenoids known for their complex structures and significant biological activities. This compound has garnered attention due to its potential pharmacological properties, including anti-HIV and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of HenridilactoneD involves multiple steps, including the isolation of precursor compounds from Schisandra henryi and subsequent chemical modifications. The synthetic routes typically involve oxidation and cyclization reactions under controlled conditions to achieve the desired structure .
Industrial Production Methods: Industrial production of this compound is still in the research phase, with efforts focused on optimizing extraction and purification processes from natural sources. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to ensure the purity and quality of the compound .
Chemical Reactions Analysis
Types of Reactions: HenridilactoneD undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Various halogenating agents and nucleophiles are employed depending on the desired substitution
Major Products: The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can be further studied for their biological activities .
Scientific Research Applications
HenridilactoneD has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying complex triterpenoid structures and their synthetic pathways.
Biology: Investigated for its potential anti-HIV and anticancer properties.
Medicine: Explored for its therapeutic potential in treating viral infections and cancer.
Mechanism of Action
The mechanism of action of HenridilactoneD involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in viral replication and cancer cell proliferation. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that this compound may inhibit key enzymes involved in these processes .
Comparison with Similar Compounds
HenridilactoneD is compared with other similar compounds, such as:
HenridilactoneA, B, and C: These compounds share a similar triterpenoid structure but differ in their functional groups and biological activities.
SchisantherinB and G: These compounds are also isolated from Schisandra species and exhibit similar pharmacological properties.
Uniqueness: this compound stands out due to its unique octacyclic backbone and highly oxygenated structure, which contribute to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C29H36O10 |
|---|---|
Molecular Weight |
544.6 g/mol |
IUPAC Name |
(1S,3R,7R,10S,12S,13R,15S,17R,18S,21R,22S,23R,25S,29S)-12-hydroxy-9,9,18,23,25-pentamethyl-4,8,16,20,28-pentaoxaoctacyclo[13.12.1.115,22.01,13.03,7.03,10.017,21.025,29]nonacosane-5,14,19,24-tetrone |
InChI |
InChI=1S/C29H36O10/c1-11-17-20-19(12(2)24(34)35-20)38-29-21(17)26(5,22(11)32)6-7-27(39-29)10-28-14(8-13(30)18(27)23(29)33)25(3,4)36-15(28)9-16(31)37-28/h11-15,17-21,30H,6-10H2,1-5H3/t11-,12+,13+,14+,15-,17-,18+,19-,20-,21+,26+,27+,28-,29+/m1/s1 |
InChI Key |
CWFGQJNQESAHDH-LPXHANSTSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]2[C@@H]3[C@@H]([C@@H](C(=O)O3)C)O[C@@]45[C@@H]2[C@@](C1=O)(CC[C@]6(O4)C[C@@]78[C@@H](C[C@@H]([C@H]6C5=O)O)C(O[C@@H]7CC(=O)O8)(C)C)C |
Canonical SMILES |
CC1C2C3C(C(C(=O)O3)C)OC45C2C(C1=O)(CCC6(O4)CC78C(CC(C6C5=O)O)C(OC7CC(=O)O8)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


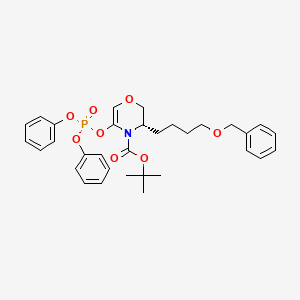
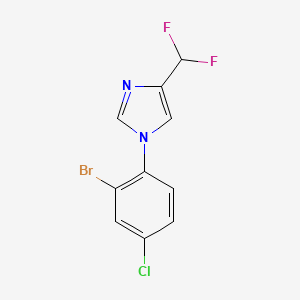
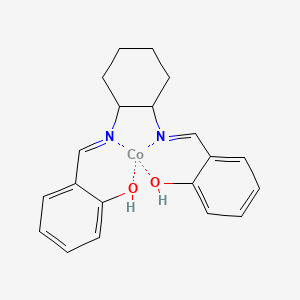
![3-(2-Aminoethyl)-7-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B13033120.png)
![1H-pyrazolo[4,3-b]pyridine-3,6-diamine](/img/structure/B13033126.png)
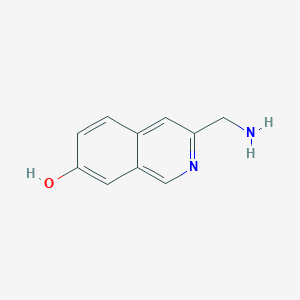
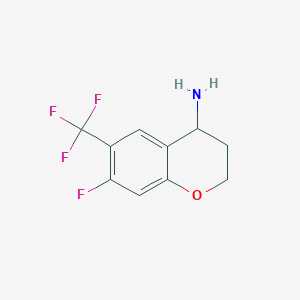
![trans-4'-(4-Propoxycyclohexyl)-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B13033149.png)
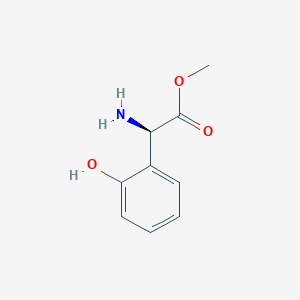
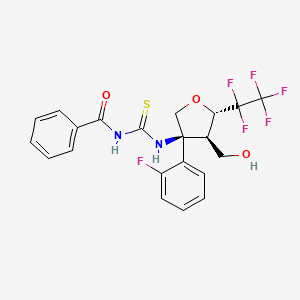
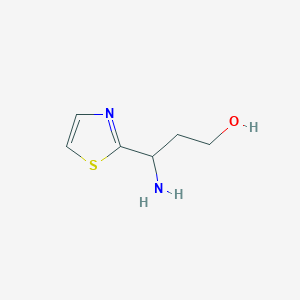
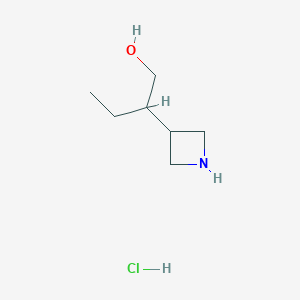
![7-Isopropyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-1-carboxylic acid](/img/structure/B13033160.png)
![(1S)-1-[2-fluoro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13033171.png)
